molecular formula C10H11ClN2O2 B148053 2-(2-Chloropropanamido)benzamide CAS No. 129768-48-5

2-(2-Chloropropanamido)benzamide

Cat. No.: B148053
CAS No.: 129768-48-5
M. Wt: 226.66 g/mol
InChI Key: XWCPEJWYBOULRM-UHFFFAOYSA-N
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Description

2-(2-Chloropropanamido)benzamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzamide, characterized by the presence of a chloropropanamido group attached to the benzamide core

Scientific Research Applications

2-(2-Chloropropanamido)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropropanamido)benzamide typically involves the condensation of 2-chloropropanoic acid with benzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the chloropropanamido group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can result in the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, potassium tert-butoxide, or primary amines.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    Benzamide: The parent compound, lacking the chloropropanamido group.

    2-Chlorobenzamide: Similar structure but with a chlorine atom directly attached to the benzene ring.

    N-(2-Chloropropyl)benzamide: A related compound with a chloropropyl group instead of chloropropanamido.

Uniqueness: 2-(2-Chloropropanamido)benzamide is unique due to the presence of both the chloropropanamido and benzamide functionalities, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCPEJWYBOULRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561931
Record name 2-(2-Chloropropanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-48-5
Record name 2-(2-Chloropropanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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